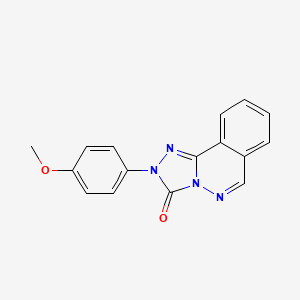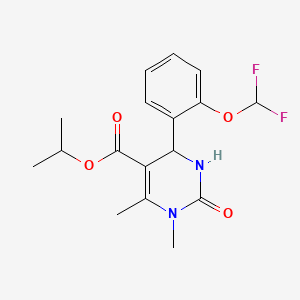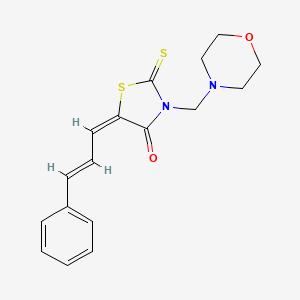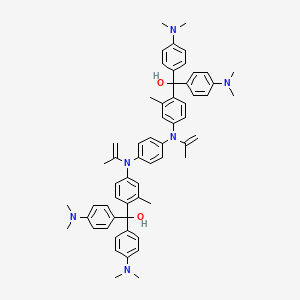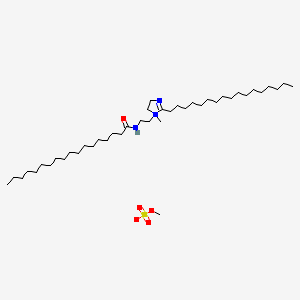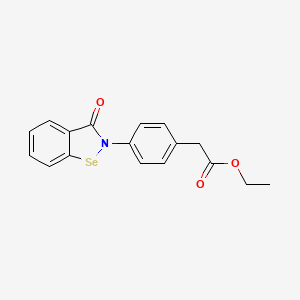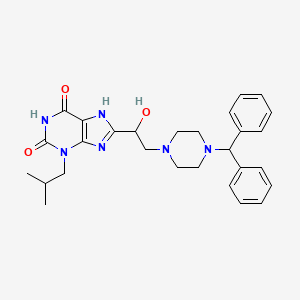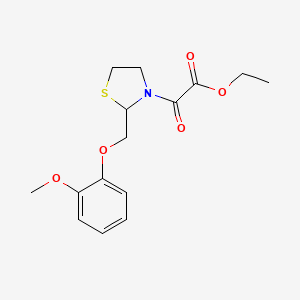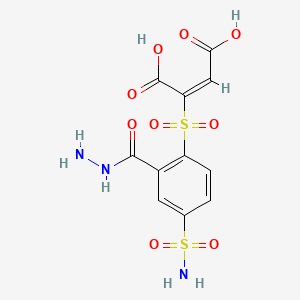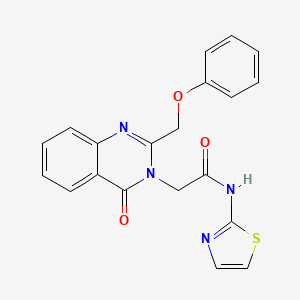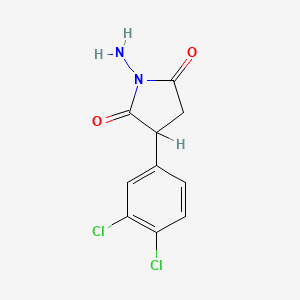
N-Amino-2-(3,4-dichlorophenyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amino-2-(3,4-dichlorophenyl)succinimide is an organic compound characterized by the presence of an amino group attached to a succinimide ring, which is further substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Amino-2-(3,4-dichlorophenyl)succinimide typically involves the reaction of 3,4-dichloroaniline with maleic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Amino-2-(3,4-dichlorophenyl)succinimide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted phenyl derivatives.
Scientific Research Applications
N-Amino-2-(3,4-dichlorophenyl)succinimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-Amino-2-(3,4-dichlorophenyl)succinimide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, its dichlorophenyl group allows for hydrophobic interactions with various biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
N-Amino-2-(3,4-dichlorophenyl)maleimide: Similar structure but with a maleimide ring instead of succinimide.
N-Amino-2-(3,4-dichlorophenyl)phthalimide: Contains a phthalimide ring, offering different reactivity and applications.
N-Amino-2-(3,4-dichlorophenyl)glutarimide: Features a glutarimide ring, which affects its chemical properties and uses.
Uniqueness: N-Amino-2-(3,4-dichlorophenyl)succinimide is unique due to its specific combination of an amino group, a succinimide ring, and a dichlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
81199-31-7 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-amino-3-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-5(3-8(7)12)6-4-9(15)14(13)10(6)16/h1-3,6H,4,13H2 |
InChI Key |
JAKXXKCJAFDYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


